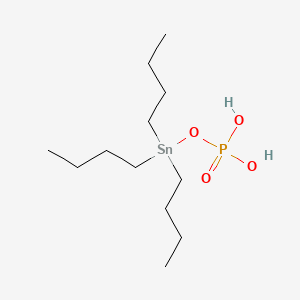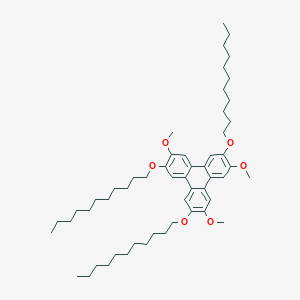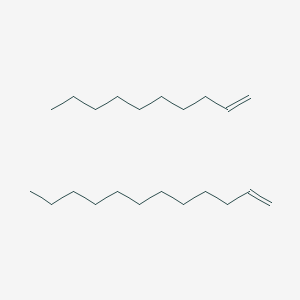![molecular formula C16H26OSi2 B12640634 3-[Dimethyl(phenyl)silyl]-5-(trimethylsilyl)pent-4-en-2-one CAS No. 920984-28-7](/img/structure/B12640634.png)
3-[Dimethyl(phenyl)silyl]-5-(trimethylsilyl)pent-4-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[Dimethyl(phenyl)silyl]-5-(trimethylsilyl)pent-4-en-2-one is a chemical compound that features both dimethyl(phenyl)silyl and trimethylsilyl groups attached to a pent-4-en-2-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Dimethyl(phenyl)silyl]-5-(trimethylsilyl)pent-4-en-2-one typically involves the use of silylating agents and specific reaction conditions to introduce the silyl groups onto the pent-4-en-2-one structure. The process may involve multiple steps, including the formation of intermediate compounds that are subsequently converted into the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems, controlled reaction environments, and efficient purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-[Dimethyl(phenyl)silyl]-5-(trimethylsilyl)pent-4-en-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The silyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts that facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silyl-protected ketones or alcohols, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
3-[Dimethyl(phenyl)silyl]-5-(trimethylsilyl)pent-4-en-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules with silyl protection.
Biology: The compound can be used in the study of biological systems where silyl groups play a role in molecular interactions.
Industry: Used in the production of materials with specific properties, such as increased resistance to degradation or enhanced mechanical strength.
Mechanism of Action
The mechanism by which 3-[Dimethyl(phenyl)silyl]-5-(trimethylsilyl)pent-4-en-2-one exerts its effects involves the interaction of the silyl groups with various molecular targets. These interactions can influence the reactivity and stability of the compound, as well as its ability to participate in chemical reactions. The pathways involved may include the formation of intermediate species that facilitate the desired transformations.
Comparison with Similar Compounds
Similar Compounds
Triisopropyl[(trimethylsilyl)ethynyl]silane: Another compound featuring silyl groups, used in similar applications.
3,3-Dimethyl-5-(trimethylsilyl)pent-4-yn-2-ol: A structurally related compound with different functional groups.
Uniqueness
3-[Dimethyl(phenyl)silyl]-5-(trimethylsilyl)pent-4-en-2-one is unique due to the presence of both dimethyl(phenyl)silyl and trimethylsilyl groups, which confer distinct chemical properties and reactivity. This dual silyl functionality allows for versatile applications in various fields, making it a valuable compound for scientific research.
Properties
CAS No. |
920984-28-7 |
|---|---|
Molecular Formula |
C16H26OSi2 |
Molecular Weight |
290.55 g/mol |
IUPAC Name |
3-[dimethyl(phenyl)silyl]-5-trimethylsilylpent-4-en-2-one |
InChI |
InChI=1S/C16H26OSi2/c1-14(17)16(12-13-18(2,3)4)19(5,6)15-10-8-7-9-11-15/h7-13,16H,1-6H3 |
InChI Key |
APQQOZGZODKMOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C=C[Si](C)(C)C)[Si](C)(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-Chloro-5-iodopyrimidin-2-yl)amino]benzoic acid](/img/structure/B12640561.png)
![1,3-Benzenediol, 4-[2-(2-Methylpropyl)-7-(trifluoroMethyl)-2H-indazol-3-yl]-](/img/structure/B12640563.png)






![4-(1-Benzylpyrrolo[2,3-c]pyridin-3-yl)-6-phenylpyrimidin-2-amine](/img/structure/B12640608.png)



![{[1-(4-isopropylphenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride](/img/structure/B12640633.png)

